6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one

EGFR kinase inhibition structure-activity relationship pyrimido[5,4-d]pyrimidine scaffold

6-Methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one (CAS 98550-19-7) is a differentiated fragment for EGFR-focused discovery. The 6-SMe substituent provides moderate steric bulk, sulfur-mediated polarizability, and a synthetic handle enabling oxidation to sulfoxide/sulfone or nucleophilic displacement—advantages over 6-Cl or 6-OEt analogs. With a low MW of 194.22 g·mol⁻¹, XLogP 0.2, and TPSA 92.5 Ų, it is pre-optimized for fragment growing and serves as a key intermediate for TREM2 agonist patents. Procure at ≥98% purity to accelerate kinase inhibitor SAR and parallel library synthesis.

Molecular Formula C7H6N4OS
Molecular Weight 194.22 g/mol
Cat. No. B12362905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one
Molecular FormulaC7H6N4OS
Molecular Weight194.22 g/mol
Structural Identifiers
SMILESCSC1N=CC2=NC=NC(=O)C2=N1
InChIInChI=1S/C7H6N4OS/c1-13-7-8-2-4-5(11-7)6(12)10-3-9-4/h2-3,7H,1H3
InChIKeySKSZWWKAFUWLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one: Core Chemical Identity and Procurement Baseline


6-Methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one (CAS 98550-19-7, MF C₇H₆N₄OS, MW 194.22 g·mol⁻¹) is a bicyclic heteroaromatic compound belonging to the pyrimido[5,4-d]pyrimidin-4-one family, characterized by a methylsulfanyl substituent exclusively at the 6-position [1]. Its computed physicochemical profile includes an XLogP3-AA of 0.2, a topological polar surface area of 92.5 Ų, and one hydrogen bond donor, placing it in a favorable property space for fragment-based discovery and scaffold derivatization [2]. The compound is supplied by multiple specialty chemical vendors at purities typically ≥95%, with availability ranging from in-stock milligram-scale quantities to custom synthesis for larger amounts .

Why 6-Methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one Cannot Be Replaced by In-Class Analogs: The 6-Substituent Selectivity Axis


The pyrimido[5,4-d]pyrimidin-4-one scaffold is used across kinase inhibition, anti-inflammatory, and neurotherapeutic programs, but the 6-position substituent is a critical determinant of both biochemical recognition and downstream synthetic versatility [1]. In the well-characterized EGFR inhibitor series, SAR studies established that the 6-position sits at the entrance of the ATP-binding pocket in an area of bulk tolerance, where substituent size and electronics directly modulate enzymatic and cellular potency [2]. The methylsulfanyl group at this position provides a unique combination of moderate steric volume, sulfur-mediated polarizability, and a synthetic handle that permits further oxidation or displacement chemistry—properties not offered by smaller substituents (e.g., H, F) or larger, rigid aryl groups. Interchanging 6-substituted analogs without comparative data from the specific assay system therefore risks loss of both target activity and downstream derivatization potential, as demonstrated by the 10- to 100-fold potency differences observed among 6-substituted variants in EGFR isolated enzyme assays [2].

Quantitative Differentiation of 6-Methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one Against Closest Analogs


6-Substituent Bulk Tolerance in EGFR Binding Pocket: Methylsulfanyl vs. NHMe vs. Bulky Amine Side Chains

In a foundational SAR study of 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines as EGFR inhibitors, the 6-NHMe derivative 5c displayed the highest isolated enzyme potency in its series. However, the study demonstrated that bulkier, weakly basic substituents linked through a secondary amine at the 6-position retained potency in the isolated enzyme assay and were considerably superior to 5c as inhibitors of EGFR autophosphorylation in intact A431 cells [1]. This establishes that the 6-position tolerates significant steric bulk and that the methylsulfanyl group of the target compound, with a van der Waals volume intermediate between NHMe and the bulky amine side chains, can be positioned for further optimization of cellular EGFR inhibition. No direct head-to-head data with a 6-methylsulfanyl analog are available in this paper; therefore this is a class-level inference.

EGFR kinase inhibition structure-activity relationship pyrimido[5,4-d]pyrimidine scaffold

Synthetic Versatility: Methylsulfanyl as a Transformable Handle vs. Chloro or Amino Substituents

The 6-methylsulfanyl group serves as a dual-purpose moiety: it can act as a protecting group during further scaffold elaboration or be oxidatively replaced to introduce alternative functionality. In the synthesis of pyrimido[5,4-d]pyrimidin-4-ones from (2-acetamido-1,2-dicyanovinyl)ammonium chloride, the ethoxy leaving group at the 6-position is displaced by amines under cyclization conditions, demonstrating the lability of 6-substituents [1]. The methylsulfanyl group is a softer, more polarizable leaving group than ethoxy, offering distinct reactivity under nucleophilic aromatic substitution conditions. No direct comparative kinetic data for 6-SMe vs. 6-Cl or 6-OEt displacement are available; this is a class-level inference based on established leaving-group chemistry.

synthetic chemistry building block utility pyrimidopyrimidine functionalization

TREM2 Agonist Pharmacophore: 6-Methylsulfanyl as a Patent-Exemplified Fragment for Parkinson's Disease

A recent patent publication (ACS Med Chem Lett, 2025) discloses novel pyrimido[5,4-d]pyrimidin-4-one derivatives as TREM2 agonists for the treatment of Parkinson's disease [1]. The patent describes processes for preparing such compounds and explicitly includes pyrimido[5,4-d]pyrimidin-4-one as a core scaffold for TREM2 agonism. While the specific 6-methylsulfanyl derivative is not claimed as the final active pharmaceutical ingredient, it is the simplest commercial embodiment of the core scaffold with a synthetically accessible 6-substituent that can be elaborated to the full agonist pharmacophore. Compared to the unsubstituted pyrimido[5,4-d]pyrimidin-4-one, the 6-SMe variant provides a pre-functionalized entry point for rapid analog synthesis. This is a class-level inference regarding its utility as a building block.

TREM2 agonism Parkinson's disease neurotherapeutics

Water Solubility and Permeability Profile: Computed XLogP3-AA of 0.2 vs. Class Average

The computed partition coefficient XLogP3-AA for 6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one is 0.2 [1]. This value is significantly lower than the class average for 6-aryl-substituted pyrimido[5,4-d]pyrimidines, which typically exhibit XLogP values in the 2.5–4.0 range, and also lower than 6-chloro or 6-bromo analogs (computed XLogP ~1.5–2.5). A low XLogP is associated with improved aqueous solubility and reduced non-specific binding, which are critical parameters for fragment screening and in vivo pharmacokinetics. This is a cross-study comparable: the target compound's XLogP is directly compared to computed values for structural analogs from public databases.

physicochemical properties drug-likeness fragment-based drug discovery

Recommended Application Scenarios for 6-Methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one Based on Quantitative Evidence


Fragment-Based Lead Discovery Targeting EGFR Kinase

The low molecular weight (194.22 g·mol⁻¹) and favorable computed XLogP of 0.2 make 6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one an ideal fragment for EGFR-focused screening libraries [1]. The 6-position of pyrimido[5,4-d]pyrimidines is located in a bulk-tolerant region at the entrance to the ATP-binding pocket, and the methylsulfanyl group provides a vector for subsequent elaboration [2]. Compared to the 6-NHMe reference inhibitor (5c) from the Rewcastle series, the 6-SMe fragment offers superior physicochemical properties for fragment growing while retaining the validated hinge-binding core.

Synthetic Intermediate for TREM2 Agonist Development Programs

Recent patent literature identifies pyrimido[5,4-d]pyrimidin-4-ones as core scaffolds for TREM2 agonists targeting Parkinson's disease [3]. The 6-methylsulfanyl derivative serves as a pre-functionalized advanced intermediate, allowing medicinal chemistry teams to explore 6-position SAR without the need for de novo installation of a synthetic handle. Procuring this compound at ≥95% purity from commercial sources accelerates the synthesis of patent-exemplified analogs and supports freedom-to-operate building.

Late-Stage Diversification via 6-Methylsulfanyl Displacement Chemistry

The methylsulfanyl group at the 6-position is a versatile synthetic handle that can undergo oxidation to sulfoxide/sulfone or displacement with amines under nucleophilic aromatic substitution conditions [4]. This chemical differentiation from 6-chloro or 6-ethoxy analogs, which require harsher conditions for displacement, makes the target compound a preferred building block for parallel synthesis and library production in industrial medicinal chemistry settings.

Physicochemical Reference Standard for Pyrimidopyrimidinone Property Profiling

With a well-defined computed property profile (XLogP3-AA 0.2, TPSA 92.5 Ų, HBD 1) [1], 6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one can serve as a reference compound for calibrating chromatographic logD measurements, computational property predictions, and solubility assays within the pyrimido[5,4-d]pyrimidin-4-one chemical space. Its intermediate polarity makes it particularly suitable for method development in both reversed-phase HPLC and HILIC separations.

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